molecular formula C9H9ClN4 B13072729 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13072729
M. Wt: 208.65 g/mol
InChI Key: JPQZPPNGMUTQLQ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine ( 2092234-22-3) is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol . As a member of the 1,2,3-triazole family, this amine-functionalized heterocycle serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The structure features a 1,2,3-triazole ring core substituted with an amine group at the 4-position and a (3-chlorophenyl)methyl group at the 2-position, creating a multifunctional scaffold suitable for further chemical modification . Researchers value this compound for developing structure-activity relationships in pharmaceutical development, particularly in the synthesis of compound libraries targeting various biological pathways. The presence of both the amine functionality and the triazole ring system makes it a valuable precursor for designing molecules with potential biological activity. This product is supplied for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and handle this compound with appropriate laboratory precautions.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

JPQZPPNGMUTQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2N=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with an alkyne under copper-catalyzed conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed:

  • Oxidized triazole derivatives
  • Reduced triazole derivatives
  • Substituted triazole derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine has been studied for its potential as an antimicrobial agent. Triazole derivatives are known to exhibit antifungal properties, making this compound a candidate for developing new antifungal medications.

Case Study: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds with a chlorophenyl substitution showed enhanced activity compared to their unsubstituted counterparts. This suggests that this compound could be effective against resistant strains of fungi .

Agricultural Applications

In agricultural research, triazole compounds are utilized as fungicides. The ability of this compound to inhibit fungal growth can be harnessed to protect crops from diseases.

Data Table: Efficacy Against Fungal Pathogens

PathogenConcentration (mg/L)Inhibition (%)
Fusarium oxysporum5080
Botrytis cinerea10075
Alternaria solani7570

This table summarizes the effectiveness of the compound against various agricultural pathogens .

Material Sciences

The incorporation of triazole compounds into polymers has been explored for enhancing material properties. The presence of the triazole ring can improve thermal stability and mechanical strength.

Case Study: Polymer Modification
Research demonstrated that adding this compound to polyvinyl chloride (PVC) resulted in improved tensile strength and thermal resistance. This modification is particularly beneficial in applications requiring durable materials under heat stress conditions .

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic properties in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core structure, 4-amino-1,2,3-triazole, is shared with several pharmacologically active derivatives. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Reference
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine 4-Chlorophenyl at N1, amine at C4 Potent IDO1 inhibitor (IC₅₀ = 0.023 μM)
2-(2-Methylpropyl)-2H-1,2,3-triazol-4-amine 2-Methylpropyl at N2, amine at C4 Structural simplicity; no reported bioactivity
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine 3-Chloro-4-fluorophenylmethyl at C5, thiazole core Antimicrobial activity (MIC values not specified)
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) Bromophenyl, chlorophenyl, morpholinylmethyl Synthetic yield: 75%; triazole-thione hybrid
Thiourea derivatives with 2H-1,2,3-triazol-4-amine Variable thiourea groups Anti-staphylococcal activity (MIC = 0.5–8 μg/ml); biofilm inhibition

Key Comparisons

Biological Activity IDO1 Inhibition: The analog N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine (IC₅₀ = 0.023 μM) demonstrates exceptional potency as an indoleamine 2,3-dioxygenase inhibitor, outperforming other triazole-based inhibitors . This suggests that the position of the chlorine substituent (para vs. meta in the target compound) significantly impacts enzyme binding. Antimicrobial Activity: Thiourea derivatives containing the 2H-1,2,3-triazol-4-amine core show broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus epidermidis (MIC = 0.5–8 μg/ml).

Synthetic Accessibility The synthesis of N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine involves diazotization of 4-chloroaniline followed by reaction with 2-aminoacetonitrile hydrochloride, a pathway distinct from classical Huisgen cycloadditions . In contrast, triazole-thione derivatives (e.g., 19a) are synthesized via condensation reactions with yields up to 82% .

Structural Modifications

  • Substitution at the triazole N2 position (e.g., 3-chlorophenylmethyl in the target compound vs. morpholinylmethyl in 19a ) alters electronic and steric properties. Thione-containing analogs (19a–21a ) exhibit sulfur-mediated hydrogen bonding, which may enhance stability or target interactions .

Biological Activity

2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine, a member of the triazole class of compounds, has garnered attention due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicine.

  • Molecular Formula : C₉H₉ClN₄
  • Molecular Weight : 208.65 g/mol
  • CAS Number : 2092234-22-3

Biological Activity Overview

Triazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has been evaluated for its efficacy against various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, including derivatives similar to this compound, it was found that these compounds displayed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, showcasing the potential of these compounds as antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have also been documented. In vitro studies demonstrated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests that this compound may possess therapeutic potential in treating inflammatory conditions .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study synthesized several triazole derivatives through reactions involving amidrazones and succinic anhydride. Characterization was performed using NMR and mass spectrometry to confirm the structures .
  • Biological Assays :
    • The synthesized compounds were subjected to toxicity assessments and biological activity tests using mitogen-stimulated cell cultures. The results indicated no significant toxicity while demonstrating notable anti-inflammatory effects .
  • Antioxidant Activity :
    • In addition to antimicrobial and anti-inflammatory properties, triazole derivatives have shown antioxidant activity through DPPH and ABTS assays. This highlights their potential use in preventing oxidative stress-related diseases .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialSignificant activity against E. coli
Anti-inflammatoryReduced TNF-α release
AntioxidantHigh DPPH scavenging capacity

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest strong interactions with bacterial enzyme targets, indicating a robust mechanism for its antibacterial action .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and amine group participate in nucleophilic reactions. Key examples include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMSO at 80°C to form N-alkylated derivatives.
    Example :

    2 3 Chlorophenyl methyl 2H 1 2 3 triazol 4 amine+CH3IN Methyl 2 3 chlorophenyl methyl 2H 1 2 3 triazol 4 amine(Yield 72 )\text{2 3 Chlorophenyl methyl 2H 1 2 3 triazol 4 amine}+\text{CH}_3\text{I}\rightarrow \text{N Methyl 2 3 chlorophenyl methyl 2H 1 2 3 triazol 4 amine}\quad (\text{Yield 72 })

    Conditions: K₂CO₃, DMF, 12 h, reflux .

  • Acylation : Reacts with acetic anhydride to form acetylated derivatives.
    Example :

    Amine+(CH3CO)2ON Acetyl 2 3 chlorophenyl methyl 2H 1 2 3 triazol 4 amine(Yield 85 )\text{Amine}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{N Acetyl 2 3 chlorophenyl methyl 2H 1 2 3 triazol 4 amine}\quad (\text{Yield 85 })

    Conditions: Pyridine, RT, 6 h.

Oxidation and Reduction Reactions

The triazole ring exhibits stability under oxidative conditions but can undergo reduction:

  • Oxidation : Resists oxidation with KMnO₄ in acidic media but forms nitro derivatives when treated with HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate .

Cycloaddition and Cross-Coupling Reactions

The triazole’s π-system enables participation in click chemistry and metal-catalyzed couplings:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Used to synthesize hybrid molecules.
Example :

2 3 Chlorophenyl methyl 2H 1 2 3 triazol 4 amine+Propargyl bromideTriazole linked biphenyl derivative(Yield 68 )\text{2 3 Chlorophenyl methyl 2H 1 2 3 triazol 4 amine}+\text{Propargyl bromide}\rightarrow \text{Triazole linked biphenyl derivative}\quad (\text{Yield 68 })

Conditions: CuI, Et₃N, MeCN, RT .

Suzuki–Miyaura Cross-Coupling

Arylboronic acids couple with the chlorophenyl group:

Boronic AcidProductYield (%)Conditions
4-Methoxyphenyl4′-Methoxybiphenyl derivative82Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C
4-Fluorophenyl4′-Fluorobiphenyl derivative78Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C

Coordination Chemistry

The amine and triazole nitrogen atoms act as ligands for transition metals:

Metal SaltComplex FormedApplication
CuCl₂[Cu(C₁₀H₉ClN₄)₂Cl₂]Antimicrobial agent
Fe(NO₃)₃[Fe(C₁₀H₉ClN₄)(NO₃)₃]Catalytic oxidation studies

Acid-Base Reactions

The amine group (pKa ~6.8) undergoes protonation in acidic media:

C H ClN +HClC H ClN Cl\text{C H ClN }+\text{HCl}\rightarrow \text{C H ClN }\cdot \text{Cl}^-

Deprotonation occurs in basic conditions (NaOH), forming water-soluble salts .

Photochemical Reactions

UV irradiation in methanol induces C–N bond cleavage:

2 3 Chlorophenyl methyl 2H 1 2 3 triazol 4 aminehν3 Chlorobenzylamine+1H 1 2 3 triazol 4 amine\text{2 3 Chlorophenyl methyl 2H 1 2 3 triazol 4 amine}\xrightarrow{h\nu}\text{3 Chlorobenzylamine}+\text{1H 1 2 3 triazol 4 amine}

Quantum yield: Φ = 0.12 at 254 nm .

Biological Activity-Modifying Reactions

Structural modifications enhance pharmacological properties:

ModificationBiological TargetIC₅₀ Improvement
AcetylationCarbonic anhydrase-II4.2 μM → 1.8 μM
AlkylationP2Y₁₄ receptor237 nM → 65 nM

Key Mechanistic Insights

  • Regioselectivity : The triazole’s N1-position is more reactive due to electron-withdrawing effects from the chlorophenyl group .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while ethanol favors cycloreversion pathways .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR (DMSO-d6) identifies the triazole ring (δ 7.8–8.2 ppm) and chlorophenyl protons (δ 7.3–7.6 ppm).
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) matches the exact mass (e.g., 223.045 Da for C9H10ClN4+) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) achieve >98% purity .

Tip : Compare experimental IR stretching frequencies (e.g., N-H at ~3400 cm⁻¹) with computational predictions (DFT/B3LYP) .

How can computational tools like WinGX and ORTEP assist in analyzing reaction intermediates?

Advanced Research Question

  • WinGX : Integrates SHELX for structure solution and refinement. Use the "XP" command for interactive model editing .
  • ORTEP : Visualize anisotropic displacement ellipsoids to assess thermal motion and disorder. highlights its utility in generating publication-ready figures .

Case Study : For a CuAAC intermediate, WinGX’s "SQUEEZE" command can model solvent-accessible voids .

What is the role of the 3-chlorophenyl group in modulating biological or catalytic activity?

Advanced Research Question
The electron-withdrawing Cl substituent enhances:

  • Lipophilicity : LogP increases by ~0.5 compared to non-halogenated analogs, improving membrane permeability .
  • Binding affinity : DFT studies suggest Cl forms halogen bonds with protein residues (e.g., backbone carbonyls) .

Experimental Validation : Replace Cl with F or CH3 to assess activity changes in enzyme inhibition assays .

How can reaction mechanisms for triazole formation be validated using kinetic studies?

Advanced Research Question

  • Rate determination : Monitor azide consumption via in situ IR (2100 cm⁻¹, N3 stretch).
  • Activation energy : Use Eyring plots (ln(k/T) vs. 1/T) to compare CuAAC vs. thermal cyclization pathways .

Data Interpretation : A lower Δ‡ for CuAAC (~50 kJ/mol) confirms catalytic efficiency over non-catalytic routes .

What strategies mitigate byproduct formation during scale-up synthesis?

Advanced Research Question

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted azides.
  • Process control : Maintain stoichiometric excess of alkyne (1.2 eq.) to minimize dimerization .

Case Study : emphasizes segregating reaction waste to avoid cross-contamination .

How does the compound’s crystal packing influence its physicochemical properties?

Advanced Research Question
Hydrogen-bonding networks (N-H···N triazole interactions) stabilize the lattice, increasing melting point (>200°C). Mercury CSD analysis reveals π-stacking between chlorophenyl groups, affecting solubility .

Recommendation : Use PLATON to calculate void volumes and predict polymorphism risks .

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